molecular formula C15H21NO2 B1397039 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one CAS No. 1331823-95-0

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one

Cat. No.: B1397039
CAS No.: 1331823-95-0
M. Wt: 247.33 g/mol
InChI Key: ZPLAVZIYVWQJAQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-hydroxy-3,5-dimethylphenyl derivatives with piperidin-1-yl under acidic or basic conditions. The reaction typically involves heating the starting materials in the presence of a strong acid or base to facilitate the formation of the piperidin-1-yl group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is employed in the study of enzyme inhibition and receptor binding. It serves as a tool to investigate the mechanisms of biological processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

  • Piperidin-1-yl derivatives

  • Phenol derivatives

  • Other substituted acetophenones

Uniqueness: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one stands out due to its specific structural features and reactivity profile

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-8-13(9-12(2)15(11)18)14(17)10-16-6-4-3-5-7-16/h8-9,18H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLAVZIYVWQJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one
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1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one
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1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one
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1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one
Reactant of Route 5
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one
Reactant of Route 6
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one

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